3-(1,3-Dithiolan-2-yl)aniline
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Overview
Description
“3-(1,3-Dithiolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NS2 . It has an average mass of 197.320 Da and a monoisotopic mass of 197.033295 Da .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A study has shown the possibility to use the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 sulfur atoms .Chemical Reactions Analysis
1,3-Dithiolanes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 197.320 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 382.1±42.0 °C at 760 mmHg .Future Directions
Mechanism of Action
Target of Action
A related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, has been found to interact with the promyelocytic leukemia–retinoic acid receptor alpha (pml–rarα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the PML gene and the RARα gene .
Mode of Action
The related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, is capable of covalently modifying a cysteine-rich region of the pml moiety of the pml–rarα fusion protein, leading to proteasome-dependent degradation of the oncogenic pml–rarα fusion protein .
Biochemical Pathways
Arsenic trioxide, a related compound, has been shown to disrupt mitochondrial functions and cellular redox processes, activate different caspases, and downregulate bcl-2 expression .
Pharmacokinetics
Organic arsenic compounds provide better options for pharmaceutical optimization .
Result of Action
Arsenic trioxide, a related compound, can induce apoptosis of hematologic cancer cells and solid tumor cells via a myriad of mechanisms .
Biochemical Analysis
Biochemical Properties
It is known that dithiolane derivatives, such as 3-(1,3-Dithiolan-2-yl)aniline, can interact with various biomolecules The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context
Cellular Effects
Similar compounds have been shown to exhibit cytotoxicity towards several solid tumor cell lines, with lower toxicity to normal cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression
Properties
IUPAC Name |
3-(1,3-dithiolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMKFWMYTKRSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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